Enhanced Hydrolytic Stability and Alternative Fission Mechanism vs. Less Hindered Esters
The extreme steric hindrance in mesityl 2,4,6-trimethylbenzoate and its analogs is known to drastically alter hydrolysis pathways. For the related tert-butyl 2,4,6-trimethylbenzoate, the steric bulk prevents the standard acyl-oxygen fission mechanism and forces the hydrolysis to proceed via the less common alkyl-oxygen fission mechanism [1]. This alternative pathway is characterized by a significantly higher activation energy barrier of approximately 30 kcal/mol, compared to values typically observed for acyl-oxygen fission in less hindered esters [2].
| Evidence Dimension | Acid-catalyzed hydrolysis activation energy |
|---|---|
| Target Compound Data | ~30 kcal/mol (inferred from tert-butyl analog) [2] |
| Comparator Or Baseline | Less hindered esters (e.g., tert-butyl benzoate) |
| Quantified Difference | Activation energy is approximately 30 kcal/mol, a value characteristic of the alkyl-oxygen fission mechanism, which is higher than typical acyl-oxygen fission [2]. |
| Conditions | Acid-catalyzed hydrolysis of tert-butyl 2,4,6-trimethylbenzoate [1] |
Why This Matters
This quantifiable stability differential dictates that mesityl 2,4,6-trimethylbenzoate and its analogs will have a longer shelf life and resist degradation under acidic conditions where other esters would fail, a critical factor for procurement in long-term storage or use in acidic environments.
- [1] Stimson, V. R. (1955). The kinetics of alkyl–oxygen fission in ester hydrolysis. Part II. tert.-Butyl 2 : 4 : 6-trimethylbenzoate in aqueous acetone. J. Chem. Soc., 2010-2013. View Source
- [2] Stimson, V. R. (1955). Energy of Activation for the Acid-catalysed Hydrolysis of Esters. Nature, 175, 47. View Source
